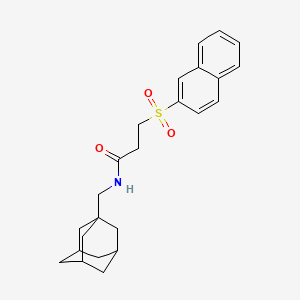![molecular formula C19H18N2O4 B4751718 4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid](/img/structure/B4751718.png)
4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid
説明
4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid, also known as CCAB, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CCAB is a small molecule inhibitor that targets the protein-protein interaction between p53 and MDM2, which is a crucial pathway in the regulation of cell growth and apoptosis.
作用機序
4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid binds to the hydrophobic pocket on the surface of MDM2, which is responsible for binding to p53. This binding prevents the interaction between p53 and MDM2, leading to the stabilization and activation of p53. Activated p53 induces the expression of pro-apoptotic genes and inhibits the expression of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid has been shown to induce apoptosis in cancer cells in a dose-dependent manner. It also inhibits the proliferation of cancer cells and induces cell cycle arrest at the G1 phase. 4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid has been shown to be selective for cancer cells, with minimal toxicity to normal cells. In addition, 4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment.
実験室実験の利点と制限
4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid is a small molecule inhibitor that can be easily synthesized and purified. It has a high binding affinity for MDM2, making it a potent inhibitor of the p53-MDM2 interaction. However, 4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid has limited solubility in aqueous solutions, which can make it challenging to use in certain experiments. In addition, 4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet established.
将来の方向性
There are several future directions for 4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid research. One potential direction is to investigate the efficacy of 4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid in humans, to establish its safety and efficacy in clinical trials. Additionally, the development of more potent and selective inhibitors of the p53-MDM2 pathway is an ongoing area of research, which may lead to the discovery of new therapeutic agents for cancer treatment.
Conclusion:
4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid is a novel chemical compound that has shown promise as a potential therapeutic agent for cancer treatment. Its ability to inhibit the p53-MDM2 pathway and induce apoptosis in cancer cells makes it a potent inhibitor of tumor growth. While there are limitations to its use in lab experiments, 4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid has several advantages, including its ease of synthesis and high binding affinity for MDM2. Further research is needed to establish its safety and efficacy in humans and to explore its potential as a combination therapy with other cancer treatments.
科学的研究の応用
4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. The p53-MDM2 pathway is often dysregulated in cancer cells, leading to the suppression of p53-mediated apoptosis and allowing the cancer cells to proliferate. 4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid inhibits the interaction between p53 and MDM2, leading to the activation of p53 and induction of apoptosis in cancer cells. Several preclinical studies have demonstrated the efficacy of 4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid in inhibiting tumor growth in various cancer models, including breast, lung, and colon cancer.
特性
IUPAC Name |
4-[[4-(cyclopropanecarbonylamino)benzoyl]amino]-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-10-14(19(24)25)6-9-16(11)21-18(23)13-4-7-15(8-5-13)20-17(22)12-2-3-12/h4-10,12H,2-3H2,1H3,(H,20,22)(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEPIGXEYZEXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[({4-[(Cyclopropylcarbonyl)amino]phenyl}carbonyl)amino]-3-methylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-7-(2-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4751637.png)
![2-{[(5-methyl-2-furyl)methylene]amino}-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4751656.png)

![2-[(2,4-dichlorobenzyl)thio]-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4751658.png)
![N-(4-acetylphenyl)-2-cyano-3-{4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl}acrylamide](/img/structure/B4751659.png)
![1-(3,4-dichlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4751663.png)
![N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide](/img/structure/B4751669.png)

![ethyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4751682.png)
![4-{[6-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4751685.png)
![methyl 2-{[(8-ethoxy-2-imino-2H-chromen-3-yl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4751690.png)
![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B4751699.png)

![3-[2-(1-cyclohexen-1-yl)ethyl]-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B4751717.png)